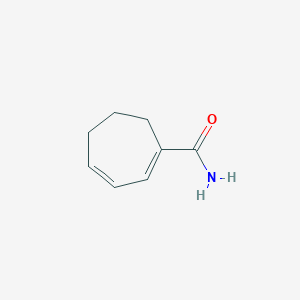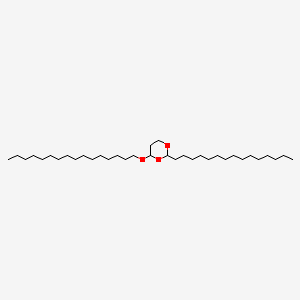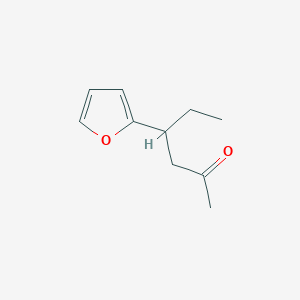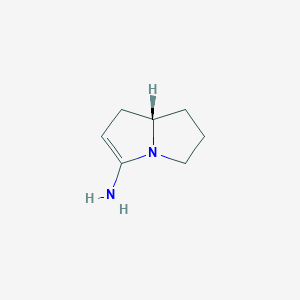
1,2,4,5-Tetraphosphaspiro(2.2)pentane, 1,2,4,5-tetrakis(1,1-dimethylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4,5-Tetraphosphaspiro(2.2)pentane, 1,2,4,5-tetrakis(1,1-dimethylethyl)- is a unique organophosphorus compound characterized by its spirocyclic structure. This compound is notable for its stability and the presence of four phosphorus atoms within a small ring system. The molecular formula is C₁₇H₃₆P₄, and it has a molecular weight of 364.363 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetraphosphaspiro(2.2)pentane, 1,2,4,5-tetrakis(1,1-dimethylethyl)- typically involves the reaction of tert-butylphosphine with a suitable precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific details of the synthetic route can vary, but it generally involves multiple steps, including the formation of intermediate compounds that are subsequently cyclized to form the spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4,5-Tetraphosphaspiro(2.2)pentane, 1,2,4,5-tetrakis(1,1-dimethylethyl)- can undergo various chemical reactions, including:
Oxidation: The phosphorus atoms can be oxidized to form phosphine oxides.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1,2,4,5-Tetraphosphaspiro(2.2)pentane, 1,2,4,5-tetrakis(1,1-dimethylethyl)- has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Its unique structure makes it a subject of interest in studies of molecular interactions and enzyme inhibition.
Wirkmechanismus
The mechanism by which 1,2,4,5-Tetraphosphaspiro(2.2)pentane, 1,2,4,5-tetrakis(1,1-dimethylethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphorus atoms can form strong bonds with metal ions, making it an effective ligand in coordination complexes. The spirocyclic structure also allows for unique spatial arrangements that can influence molecular recognition and binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4,5-Tetraphosphaspiro(2.2)pentane, 1,2,4,5-tetramethyl-: Similar structure but with methyl groups instead of tert-butyl groups.
1,2,4,5-Tetraphospha-3-silaspiro(2.2)pentane: Contains a silicon atom in place of one of the carbon atoms in the ring.
Uniqueness
1,2,4,5-Tetraphosphaspiro(2.2)pentane, 1,2,4,5-tetrakis(1,1-dimethylethyl)- is unique due to the presence of bulky tert-butyl groups, which provide steric protection and enhance stability. This makes it more resistant to decomposition and allows for a wider range of chemical reactions compared to its methyl-substituted counterpart .
Eigenschaften
CAS-Nummer |
86560-61-4 |
|---|---|
Molekularformel |
C17H36P4 |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
1,2,4,5-tetratert-butyl-1,2,4,5-tetraphosphaspiro[2.2]pentane |
InChI |
InChI=1S/C17H36P4/c1-13(2,3)18-17(19(18)14(4,5)6)20(15(7,8)9)21(17)16(10,11)12/h1-12H3 |
InChI-Schlüssel |
VAIMDTXNLSPNJI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)P1C2(P1C(C)(C)C)P(P2C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[4-Butyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-(2,4-dimethylphenyl)ethanone](/img/structure/B13797629.png)





![Malononitrile,[2-(3-ethyl-2-benzothiazolinylidene)ethylidene]-](/img/structure/B13797673.png)

![2-(3,4-dihydroxyphenyl)-5-hydroxy-7-(2-hydroxyethoxy)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13797692.png)
![4-[2-(4-Ethylphenyl)ethyl]morpholine](/img/structure/B13797696.png)
![D-[1-14C]Galactose](/img/structure/B13797700.png)

![4-Chloro-3-[[2-(2,4-dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13797714.png)

